molecular formula C9H12BrN3O B14774157 2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide

2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide

Cat. No.: B14774157
M. Wt: 258.12 g/mol
InChI Key: BUAXGAKXMBAPAA-UHFFFAOYSA-N
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Description

2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide is a chemical compound that features an amino group, a bromopyridine moiety, and a propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide typically involves the reaction of 2-amino-6-bromopyridine with appropriate reagents to introduce the propanamide group. One common method involves the use of epichlorohydrin as a starting material . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The bromopyridine moiety plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide

InChI

InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14)

InChI Key

BUAXGAKXMBAPAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=C1)Br)N

Origin of Product

United States

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